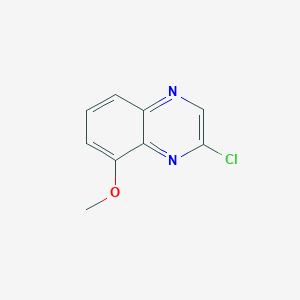

2-chloro-8-methoxyQuinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)12-8(10)5-11-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVCPIOLVZAREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=C(N=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-8-methoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity allow for diverse biological activities, making it a cornerstone in the development of novel therapeutics. From anticancer to antimicrobial agents, the quinoxaline core is a versatile starting point for molecular innovation. Within this esteemed class of compounds, 2-chloro-8-methoxyquinoxaline stands out as a particularly valuable intermediate. The chloro substituent at the 2-position provides a reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups, while the methoxy group at the 8-position modulates the molecule's electronic and pharmacokinetic properties. This guide, intended for the discerning researcher, offers a comprehensive exploration of the synthesis and characterization of this pivotal molecule, moving beyond a mere recitation of steps to delve into the underlying principles and practical considerations that ensure success in the laboratory.

I. Synthetic Strategy: A Two-Step Approach to this compound

The most common and efficient pathway to this compound involves a two-step sequence: the initial formation of the quinoxalinone ring system, followed by a robust chlorination. This approach offers high yields and a straightforward purification process.

Step 1: Synthesis of 8-methoxyquinoxalin-2(1H)-one

The foundational step in this synthesis is the cyclocondensation of an appropriately substituted o-phenylenediamine with a suitable dicarbonyl equivalent. In this case, the reaction of 2-amino-3-methoxyaniline with glyoxylic acid provides the desired 8-methoxyquinoxalin-2(1H)-one.

Underlying Principle: The formation of the quinoxaline ring system is a classic condensation reaction. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the glyoxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring. The acidic conditions often employed facilitate the dehydration step.

Experimental Protocol: Synthesis of 8-methoxyquinoxalin-2(1H)-one

-

Materials:

-

2-amino-3-methoxyaniline

-

Glyoxylic acid monohydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-methoxyaniline (1.0 eq) in ethanol.

-

To this solution, add a solution of glyoxylic acid monohydrate (1.1 eq) in water.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

-

The collected solid can be further purified by recrystallization from ethanol to yield pure 8-methoxyquinoxalin-2(1H)-one.

-

Step 2: Chlorination of 8-methoxyquinoxalin-2(1H)-one

The conversion of the hydroxyl group of the quinoxalinone to a chloro group is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step, acting as both a chlorinating agent and a dehydrating agent.[1]

Causality Behind Reagent Choice: Phosphorus oxychloride is highly effective for this transformation due to the electrophilic nature of the phosphorus atom, which readily reacts with the nucleophilic oxygen of the quinoxalinone's hydroxyl group. This forms a phosphate ester intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloroquinoxaline.[1] The reaction is typically performed in an excess of POCl₃, which also serves as the solvent.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

8-methoxyquinoxalin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.[2][3][4]

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 8-methoxyquinoxalin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (10-15 volumes).[1]

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Visualizing the Synthetic Workflow

Caption: Synthetic pathway to this compound.

II. Purification Strategies: Achieving High Purity

The purity of this compound is paramount for its use in subsequent reactions. The two most effective purification techniques for this class of compounds are column chromatography and recrystallization.[5]

Column Chromatography

This technique is ideal for separating the desired product from any unreacted starting materials, by-products, or decomposition products.[5]

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.3-0.4 for the product.[3]

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, provided a suitable solvent is found.[5]

Experimental Protocol: Recrystallization

-

Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents for quinoxaline derivatives include ethanol, isopropanol, and acetonitrile.[5]

-

Procedure:

-

In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

-

Once at room temperature, place the flask in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Visualizing the Purification Workflow

Caption: Decision workflow for the purification of the target compound.

III. Characterization: Confirming Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This technique provides information about the number and chemical environment of the protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | Singlet | 1H | H-3 |

| ~7.8 | Doublet | 1H | H-5 or H-7 |

| ~7.5 | Triplet | 1H | H-6 |

| ~7.3 | Doublet | 1H | H-5 or H-7 |

| ~4.0 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-8 |

| ~150 | C-2 |

| ~145 | C-8a |

| ~142 | C-4a |

| ~138 | C-3 |

| ~129 | C-6 |

| ~120 | C-5 |

| ~110 | C-7 |

| ~56 | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the structure. For this compound (C₉H₇ClN₂O), the expected molecular weight is approximately 194.62 g/mol .

| Predicted m/z | Interpretation |

| 194/196 | Molecular ion peak (M⁺) and its isotope peak (M+2) due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1). |

| 179 | Loss of a methyl group (-CH₃) from the molecular ion. |

| 159 | Loss of a chlorine atom (-Cl) from the molecular ion. |

| 131 | Loss of a chlorine atom and a carbonyl group (-CO) from the molecular ion. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2950 | C-H stretch | -OCH₃ |

| ~1600-1620 | C=N stretch | Quinoxaline ring |

| ~1500-1580 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1000-1100 | C-Cl stretch | Aryl chloride |

Visualizing the Characterization Workflow

Caption: A typical workflow for the structural characterization of the final product.

IV. Safety and Handling Precautions

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[2][3][4] It should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis and purification processes. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.

V. Conclusion

The synthesis of this compound is a well-established and reliable process that provides a key intermediate for the development of a wide range of biologically active compounds. By understanding the underlying chemical principles of the cyclocondensation and chlorination reactions, and by employing rigorous purification and characterization techniques, researchers can confidently produce high-quality material for their drug discovery and development endeavors. This guide provides a solid foundation for the successful synthesis and characterization of this valuable quinoxaline derivative, empowering scientists to further explore the vast potential of this important heterocyclic scaffold.

References

- 1. PubChemLite - 2-chloro-8-methoxyquinoline (C10H8ClNO) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 659729-70-1 [benchchem.com]

- 5. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines are a class of heterocyclic aromatic organic compounds that form the backbone of a wide array of synthetic and naturally occurring molecules with significant biological activities. Their versatile structure has made them a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. This technical guide focuses on a specific derivative, 2-chloro-8-methoxyquinoline, providing a detailed exploration of its spectroscopic characteristics. Understanding the spectral properties of this compound is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior, which are all critical aspects in the fields of chemical synthesis and drug development.

This document provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-chloro-8-methoxyquinoline. The interpretation of this data is grounded in fundamental principles of spectroscopy and is intended to serve as a valuable resource for researchers working with this and related quinoline derivatives.

Molecular Structure and Key Features

The structure of 2-chloro-8-methoxyquinoline, with the CAS Number 74668-74-9, incorporates a quinoline core substituted with a chlorine atom at the 2-position and a methoxy group at the 8-position. The presence and positions of these functional groups impart specific electronic and steric properties to the molecule, which are reflected in its spectroscopic signatures.

Diagram 1: Molecular Structure of 2-chloro-8-methoxyquinoline

Caption: Chemical structure of 2-chloro-8-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-chloro-8-methoxyquinoline is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group, as well as the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for 2-chloro-8-methoxyquinoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-3 | 7.2 - 7.4 | d | 8.0 - 9.0 |

| H-4 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| H-5 | 7.4 - 7.6 | t | 7.5 - 8.5 |

| H-6 | 7.0 - 7.2 | d | 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | d | 7.5 - 8.5 |

| OCH₃ | 3.9 - 4.1 | s | - |

Note: These are predicted values and may vary slightly from experimental data.

The downfield shift of the H-4 proton is attributed to the deshielding effect of the neighboring nitrogen atom and the electron-withdrawing chlorine at the 2-position. The methoxy protons appear as a sharp singlet, characteristic of a methyl group attached to an oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 2-chloro-8-methoxyquinoline are influenced by the attached functional groups and their position on the quinoline ring.

Table 2: Predicted ¹³C NMR Spectral Data for 2-chloro-8-methoxyquinoline

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 122 - 125 |

| C-4 | 138 - 142 |

| C-4a | 126 - 129 |

| C-5 | 127 - 130 |

| C-6 | 115 - 118 |

| C-7 | 129 - 132 |

| C-8 | 155 - 158 |

| C-8a | 140 - 143 |

| OCH₃ | 55 - 58 |

Note: These are predicted values and may vary slightly from experimental data.

The C-2 and C-8 carbons are significantly deshielded due to the direct attachment of the electronegative chlorine and oxygen atoms, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Spectral Data for 2-chloro-8-methoxyquinoline

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic |

| 2950 - 3000 | C-H stretch | -OCH₃ |

| 1600 - 1620 | C=C stretch | Aromatic ring |

| 1580 - 1600 | C=N stretch | Quinoline ring |

| 1250 - 1300 | C-O-C stretch | Aryl ether |

| 1000 - 1100 | C-O stretch | Methoxy group |

| 750 - 850 | C-Cl stretch | Aryl chloride |

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, the C-H stretching of the methoxy group just below 3000 cm⁻¹, and a series of characteristic aromatic C=C and C=N stretching vibrations in the 1620-1580 cm⁻¹ region. The strong absorption band for the aryl ether C-O-C stretch is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 2-chloro-8-methoxyquinoline, with a molecular formula of C₁₀H₈ClNO, the expected monoisotopic mass is approximately 193.03 g/mol .

Table 4: Predicted Mass Spectrometry Data for 2-chloro-8-methoxyquinoline

| m/z | Ion | Notes |

| 193/195 | [M]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |

| 178/180 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 164 | [M - CHO]⁺ | Loss of a formyl radical. |

| 158 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 129 | [M - Cl - CHO]⁺ | Subsequent loss of a formyl radical after the loss of chlorine. |

The mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic signature of a chlorine-containing compound.[1] Common fragmentation pathways would involve the loss of the methyl group from the methoxy substituent and the loss of the chlorine atom.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-8-methoxyquinoline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan before scanning the sample.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the sample is introduced via infusion or through a liquid chromatograph. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Diagram 2: Spectroscopic Analysis Workflow

References

A Senior Application Scientist's Guide to 2-Chloro-8-Methoxyquinoxaline: A Privileged Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a particularly valuable derivative: 2-chloro-8-methoxyquinoxaline. The strategic placement of a reactive chlorine atom at the 2-position and a methoxy group at the 8-position provides a versatile platform for synthetic elaboration, enabling the exploration of vast chemical space. We will delve into the synthesis of this building block, explore its key reactivity profiles—namely nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and showcase its successful application in the development of potent therapeutic agents, with a particular focus on kinase inhibitors. This document serves as a technical resource, providing not only theoretical insights but also actionable experimental protocols for chemists in the field.

The Quinoxaline Scaffold: A Foundation of Therapeutic Potential

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered immense interest in pharmaceutical research.[4][5] Its derivatives are known to exhibit a comprehensive array of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[4][6] The structural rigidity of the quinoxaline nucleus and its ability to participate in various non-covalent interactions (such as hydrogen bonding and π-stacking) with biological targets make it an ideal foundation for drug design.[7]

Among the vast library of quinoxaline derivatives, this compound emerges as a building block of significant strategic importance. The chlorine atom at the C2 position is activated by the adjacent ring nitrogen, rendering it an excellent electrophilic site for a variety of synthetic transformations. The methoxy group at C8, an electron-donating group, modulates the electronic properties of the aromatic system and provides a metabolic blocking point or a handle for further modification.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 659729-70-1 | [5][8] |

| Molecular Formula | C₉H₇ClN₂O | [5] |

| Molecular Weight | 194.62 g/mol | - |

| Appearance | Off-white to solid | [9] (analog) |

Synthesis of the this compound Core

The classical and most common route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][10] For the synthesis of the 8-methoxy-substituted quinoxalinone precursor, 3-methoxy-1,2-phenylenediamine is the logical starting material, which is then reacted with a glyoxylic acid derivative. The resulting quinoxalinone is subsequently chlorinated to yield the target building block.

The causality behind this pathway is rooted in fundamental organic chemistry principles. The diamine provides the benzene and two nitrogen atoms, while the dicarbonyl compound provides the remaining two carbons of the pyrazine ring. The subsequent chlorination step, typically using reagents like phosphorus oxychloride (POCl₃), converts the hydroxyl group of the quinoxalinone tautomer into a reactive chloro group, setting the stage for further diversification.[11]

References

- 1. mtieat.org [mtieat.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound|CAS 659729-70-1 [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound|CAS 659729-70-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 9. 2-CHLORO-8-METHOXYQUINOLINE | 74668-74-9 [m.chemicalbook.com]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-Chloro-8-Methoxyquinoxaline Bioactivity: A Senior Application Scientist's In-Depth Technical Guide

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In an era where the pace of therapeutic development is more critical than ever, the ability to rapidly and accurately predict the biological activity of novel chemical entities is paramount. The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, yet under-explored derivative, 2-chloro-8-methoxyquinoxaline. In the absence of extensive empirical data, we turn to the robust and increasingly indispensable tools of in silico analysis. This document serves as a comprehensive, technically-grounded whitepaper for researchers, scientists, and drug development professionals on constructing a predictive bioactivity profile for this molecule. We will not merely list protocols; we will delve into the scientific rationale behind each computational step, creating a self-validating workflow that embodies the principles of expertise, authoritativeness, and trustworthiness.

Introduction to this compound and the Quinoxaline Scaffold

The quinoxaline core, a fusion of benzene and pyrazine rings, is a nitrogen-containing heterocycle that has captured the attention of medicinal chemists for decades.[4] Its derivatives have been synthesized and evaluated for a wide range of biological activities.[2][3] The specific substitutions of a chloro group at the 2-position and a methoxy group at the 8-position on the quinoxaline ring of our subject molecule, this compound, present a unique electronic and steric profile that warrants computational investigation to hypothesize its potential therapeutic applications. While direct biological data for this exact compound is sparse, a related complex indoloquinoline derivative has shown potent cytotoxicity in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway, suggesting a promising avenue for exploration in oncology.[5][6]

This guide will construct a hypothetical, yet scientifically rigorous, in silico workflow to predict the bioactivity of this compound. We will navigate through target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The Computational Drug Discovery Workflow: A Predictive Framework

Our approach is a multi-step, integrated workflow designed to build a comprehensive predictive model of bioactivity. Each stage is designed to inform the next, creating a logical and scientifically sound progression from broad screening to specific predictions.

Caption: A generalized workflow for the in silico bioactivity prediction of this compound.

Phase 1: Foundational Steps - Ligand and Target Preparation

Ligand Preparation

The initial and critical step is the accurate representation of our molecule of interest, this compound.

Experimental Protocol 1: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as MarvinSketch or ChemDraw.

-

Conversion to 3D: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as Merck Molecular Force Field (MMFF94), to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand structure is energetically favorable for docking simulations.

-

File Format Conversion: Save the optimized 3D structure in a suitable format for docking software (e.g., .mol2, .sdf, or .pdbqt).

Target Identification and Selection

Given the broad bioactivity of quinoxaline derivatives, a rational approach to target selection is necessary. Based on published literature for similar compounds, we will prioritize targets implicated in oncology.

Rationale for Target Selection:

-

Epidermal Growth Factor Receptor (EGFR): Quinoxaline derivatives have been designed and evaluated as EGFR inhibitors for non-small cell lung cancer.[7][8][9]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key target in angiogenesis, and quinoxaline-based compounds have shown inhibitory activity.[10]

-

Topoisomerase II: Some quinoxaline derivatives have been identified as potential DNA intercalators and Topoisomerase II inhibitors.[11]

-

p38α Mitogen-Activated Protein (MAP) Kinase: Recent studies have explored quinoxaline derivatives as inhibitors of this kinase for their anti-inflammatory potential.[12]

-

PI3K/AKT/mTOR Pathway Kinases: The known activity of a related indoloquinoline derivative against this pathway in colorectal cancer makes these kinases highly relevant targets.[5][6]

Data Resources for Target Identification:

| Database | Description | URL |

| PubChem | A public repository for information on chemical substances and their biological activities.[13][14][15] | --INVALID-LINK-- |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties.[16][17] | --INVALID-LINK-- |

| Protein Data Bank (PDB) | An international open-access database of 3D structural data of large biological molecules.[18][19][20] | --INVALID-LINK-- |

| UniProt | A comprehensive resource for protein sequence and functional information.[18][21][22] | --INVALID-LINK-- |

Phase 2: Unraveling Interactions - Molecular Docking and QSAR

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[10]

Experimental Protocol 2: Molecular Docking

-

Target Protein Preparation:

-

Download the 3D crystal structure of the selected target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.[10]

-

Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atomic charges.

-

Perform energy minimization on the protein structure to relieve any steric clashes.

-

-

Active Site Identification:

-

Identify the binding site of the protein, typically based on the location of the co-crystallized ligand in the experimental structure or through literature validation.

-

-

Grid Generation:

-

Define a grid box around the active site to encompass the binding pocket where the docking simulation will be performed.

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock Vina or LeDock to perform the docking of the prepared this compound ligand into the defined active site of the target protein.[23]

-

The software will explore various conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates binding affinity.

-

-

Analysis of Results:

-

Analyze the docking poses and their corresponding binding scores (e.g., in kcal/mol). The more negative the score, the stronger the predicted binding affinity.

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses to understand the molecular basis of binding.

-

Caption: A schematic representation of the molecular docking workflow.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[24] While we do not have experimental data for a series of analogs of this compound, we can leverage existing QSAR models for quinoxaline derivatives or build a model based on publicly available data for similar compounds.

Experimental Protocol 3: QSAR Analysis

-

Data Set Collection:

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic properties).

-

-

Model Development:

-

Divide the dataset into a training set and a test set.

-

Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a QSAR model that correlates the descriptors of the training set with their biological activity.[25]

-

-

Model Validation:

-

Validate the predictive power of the model using the test set and various statistical metrics (e.g., r², q², pred_r²).[26]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

Phase 3: Assessing Druglikeness - ADMET Profiling

A promising bioactive compound must also possess favorable pharmacokinetic properties to be a viable drug candidate. In silico ADMET prediction provides an early assessment of a compound's potential for absorption, distribution, metabolism, excretion, and toxicity.[27][28][29]

Experimental Protocol 4: ADMET Prediction

-

Input Structure:

-

Use the 3D structure of this compound.

-

-

Prediction Software/Web Servers:

-

Analysis of Key Parameters:

-

Absorption: Predict parameters like Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate/inhibitor status.

-

Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Predict inhibition or substrate activity for key cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predict total clearance and renal OCT2 substrate status.

-

Toxicity: Predict endpoints such as AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (hERG inhibition).[32]

-

Predicted ADMET Properties Summary (Hypothetical Data):

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | < 5 | Compliant with Lipinski's Rule of Five |

| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |

| H-bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| BBB Permeant | Yes/No | Indicates potential for CNS effects |

| CYP Inhibitor | e.g., CYP2D6 inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

| hERG I Inhibition | Low risk | Low risk of cardiotoxicity |

Synthesis of Findings and Bioactivity Hypothesis

By integrating the results from molecular docking, QSAR analysis, and ADMET profiling, we can formulate a comprehensive bioactivity hypothesis for this compound.

Example Hypothesis:

"Based on our in silico analysis, this compound is predicted to be a potent inhibitor of EGFR with a binding affinity comparable to known inhibitors. The molecule exhibits favorable drug-like properties with good predicted intestinal absorption and low mutagenic risk. The primary metabolic liability may involve inhibition of CYP2D6. Therefore, this compound is a promising candidate for synthesis and in vitro evaluation as a potential anticancer agent, particularly for EGFR-driven malignancies."

Conclusion: The Role of In Silico Prediction in De-risking Drug Discovery

The in-depth technical guide presented here outlines a robust and scientifically grounded workflow for the in silico prediction of the bioactivity of this compound. By systematically applying computational methodologies, we can generate a comprehensive profile of a novel compound's potential therapeutic efficacy and liabilities before committing significant resources to its synthesis and experimental testing. This predictive, proactive approach is fundamental to modern, efficient, and cost-effective drug discovery and development. It allows researchers to focus on the most promising candidates, ultimately accelerating the journey from molecule to medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PubChem -- A database of chemical structures of small organic molecules | HSLS [hsls.pitt.edu]

- 15. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 16. ChEMBL - ChEMBL [ebi.ac.uk]

- 17. scispace.com [scispace.com]

- 18. Proteomics Databases: UniProt, PDB, and Other Must Know Resources - MetwareBio [metwarebio.com]

- 19. uniprot.org [uniprot.org]

- 20. academic.oup.com [academic.oup.com]

- 21. uniprot.org [uniprot.org]

- 22. UniProt: the Universal Protein Knowledgebase in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. benthamdirect.com [benthamdirect.com]

- 27. pozescaf.com [pozescaf.com]

- 28. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 29. news-medical.net [news-medical.net]

- 30. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 31. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. instem.com [instem.com]

Quinoxaline Alkaloids: A Technical Guide to Discovery, Isolation, and Characterization

Introduction

Quinoxaline alkaloids represent a fascinating and pharmacologically significant class of heterocyclic natural products. Characterized by a core structure featuring a benzene ring fused to a pyrazine ring, these compounds are predominantly produced by microorganisms, particularly bacteria of the Streptomyces genus. Their discovery has been a significant thread in the broader narrative of antibiotic and anticancer drug development. These molecules are renowned for their diverse and potent biological activities, including antibacterial, antiviral, antifungal, and notable antitumor properties.[1]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the study of these complex natural products. It moves beyond a simple recitation of facts to explore the causality behind experimental choices, offering field-proven insights into the discovery, isolation, structural elucidation, and biological significance of quinoxaline alkaloids.

Chapter 1: The Dawn of Discovery - Unearthing Quinoxaline Antibiotics

The story of quinoxaline alkaloids is intrinsically linked to the "golden age" of antibiotic discovery. Post-World War II, intensive screening programs of soil-dwelling microorganisms, especially Streptomyces, led to the identification of numerous novel bioactive compounds. It was within this fertile scientific landscape that the first quinoxaline alkaloids were unearthed.

Echinomycin (Quinomycin A): The Archetypal Quinoxaline

Echinomycin, also known as Quinomycin A, stands as the most prominent member of this class. It was first isolated in 1957 from cultures of Streptomyces echinatus.[2] This discovery was the result of systematic screening efforts aimed at identifying new antimicrobial agents. Echinomycin is a cyclic depsipeptide, featuring a cross-bridged octapeptide core adorned with two quinoxaline-2-carboxylic acid chromophores.[3][4] This unique structure is responsible for its potent biological activity. Notably, the names Levomycin and Actinoleukin have also been used historically to refer to this same compound.[1][3][5]

Triostin A: A Close Relative and Biosynthetic Precursor

Closely related to echinomycin is Triostin A, another member of the quinoxaline antibiotic family. Structurally similar to echinomycin, Triostin A also possesses a bicyclic depsipeptide core with two quinoxaline chromophores. A key difference lies in its cross-bridge, which is a disulfide bond in Triostin A, as opposed to the thioacetal bridge found in echinomycin.[3] Triostin A is, in fact, the biosynthetic precursor to echinomycin.[6]

Other Notable Quinoxaline Alkaloids

While echinomycin and the triostins are the most studied, other quinoxaline alkaloids have been isolated from various natural sources, including marine organisms.[7][8] For instance, Biekendomycin was isolated from Streptomyces biekendorfensis and exhibits a different structural framework while still retaining the core quinoxaline motif. The exploration of diverse environments, such as marine sediments, continues to yield novel quinoxaline-containing compounds.[9]

Chapter 2: From Microbe to Molecule: Isolation and Purification Strategies

The successful isolation of quinoxaline alkaloids from their natural sources is a multi-step process that requires careful optimization at each stage. The general workflow involves fermentation of the producing microorganism, followed by extraction and a series of chromatographic purification steps.

Fermentation of the Producing Organism

The production of quinoxaline alkaloids is typically achieved through submerged batch fermentation of the host Streptomyces strain.[10] The optimization of fermentation parameters is critical for maximizing the yield of the target compound.

Protocol: Fermentation of Streptomyces for Echinomycin Production [2]

-

Inoculum Preparation: A stock culture of the Streptomyces strain is transferred to a seed medium in Erlenmeyer flasks. This culture is incubated on a rotary shaker (e.g., at 220 rpm and 28°C) for a period of 2 to 4 days to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is crucial and often contains a combination of carbon sources (like glucose), nitrogen sources (such as millet meal and cottonseed protein powder), and buffering agents.

-

Incubation: The production culture is incubated under controlled conditions (e.g., 28°C, 220 rpm) for an extended period, typically 7 to 10 days, to allow for the biosynthesis and accumulation of the quinoxaline alkaloid.[2]

-

Monitoring: The production of the target alkaloid can be monitored periodically by taking small aliquots of the fermentation broth and analyzing them using analytical techniques like High-Performance Liquid Chromatography (HPLC).

Extraction of Bioactive Compounds

Once the fermentation is complete, the first step in the isolation process is to separate the desired metabolites from the complex fermentation broth.

Protocol: Extraction of Echinomycin from Fermentation Broth [11]

-

Separation of Biomass: The fermentation broth is centrifuged at high speed (e.g., 8,000-10,000 rpm) to separate the mycelium (the bacterial cells) from the supernatant (the liquid medium).

-

Solvent Extraction: The quinoxaline alkaloids are typically found both within the mycelium and in the supernatant.

-

The mycelium is extracted with an organic solvent like acetone.[2]

-

The supernatant is often passed through a macroporous resin column (e.g., HP-20) to adsorb the compounds, which are then eluted with a solvent like acetone.[2] Alternatively, the supernatant can be extracted directly with a solvent such as ethyl acetate.[11]

-

-

Concentration: The solvent extracts from the mycelium and supernatant are combined and concentrated under reduced pressure using a rotary evaporator. This yields a crude extract containing the quinoxaline alkaloids and other metabolites.

Chromatographic Purification

The crude extract is a complex mixture of compounds, and therefore, a series of chromatographic steps are required to purify the target quinoxaline alkaloid to homogeneity.

Protocol: HPLC Purification of Quinoxaline Alkaloids [2][12]

-

Initial Fractionation: The crude extract is often first subjected to silica gel column chromatography. The extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of purification for quinoxaline alkaloids. Reversed-phase HPLC is commonly employed.

-

Column: A C18 column is a standard choice.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (0.1%), is used to elute the compounds.[11]

-

Detection: The elution of the compounds is monitored using a UV detector, as the quinoxaline chromophore has a characteristic UV absorbance.

-

Fraction Collection: Fractions corresponding to the peaks of interest are collected.

-

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC.

The following diagram illustrates the general workflow for the discovery and isolation of quinoxaline alkaloids:

Caption: Workflow for the Discovery and Isolation of Quinoxaline Alkaloids.

Chapter 3: Deciphering the Molecular Architecture - Structural Elucidation

Determining the complex structure of quinoxaline alkaloids requires a combination of modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and molecular formula of a new compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for deducing the elemental composition.[2] The fragmentation pattern in tandem MS (MS/MS) experiments can provide valuable clues about the structure of the molecule, such as the sequence of amino acids in the peptide core of echinomycin.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution.[15] A suite of 1D and 2D NMR experiments is employed:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their electronic environment.

-

¹³C NMR: Reveals the number and types of carbon atoms.[16]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, helping to piece together the molecular skeleton.[17]

For a complex molecule like echinomycin, these techniques allow for the complete assignment of all proton and carbon signals, confirming the amino acid sequence, the nature of the cross-bridge, and the overall stereochemistry.[15][18]

Table 1: Representative ¹H and ¹³C NMR Data for Echinomycin

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) |

| Quinoxaline C2 | 161.9 | - |

| Quinoxaline C3 | 104.3 | - |

| L-Ala Cα | 53.2 | 4.23 |

| L-Ala Cβ | 32.3 | 1.31 |

| N-Me-Cys Cα | 58.8 | 4.08 |

| N-Me-Val Cα | 70.9 | 3.56 |

| D-Ser Cα | 45.6 | 2.01 |

| D-Ser Cβ | 41.1 | 1.89 |

| Note: This table presents a selection of representative NMR shifts for key residues in echinomycin, compiled from published data. Exact chemical shifts can vary depending on the solvent and experimental conditions.[18] |

Chapter 4: The Art of the Molecule: Chemical Synthesis

The total synthesis of complex natural products like quinoxaline alkaloids is a significant challenge that drives innovation in synthetic organic chemistry. The synthesis of these molecules not only confirms their structure but also allows for the creation of analogues with potentially improved therapeutic properties.

Total Synthesis of Triostin A

The synthesis of Triostin A has been achieved through both solution-phase and solid-phase approaches. A notable solution-phase synthesis achieved a 17.5% total yield over 13 steps.[3] This synthesis involved the careful selection of protecting groups and a strategic sequence of amino acid couplings to construct the key tetradepsipeptide fragments, which were then dimerized and cyclized.[3][6] Solid-phase synthesis strategies have also been developed to facilitate the rapid preparation of libraries of symmetric bicyclic depsipeptides like Triostin A.[19][20]

Total Synthesis of Echinomycin

The total synthesis of echinomycin presents an additional challenge due to the thioacetal bridge. One successful strategy involved the late-stage construction of this moiety via a Pummerer rearrangement, coupled with a two-directional elongation of the peptide chains to build the symmetric bicyclic core.[21]

Chapter 5: Biological Activities and Mechanisms of Action

Quinoxaline alkaloids exhibit a broad spectrum of potent biological activities.

Antibacterial and Antifungal Activity

Echinomycin and its analogues are known to inhibit the growth of Gram-positive bacteria.[1] Some synthetic quinoxaline derivatives have also shown promising antifungal activity.[22]

Anticancer Activity

The antitumor properties of quinoxaline alkaloids are of significant interest to researchers. They have been shown to be cytotoxic to a wide range of human cancer cell lines.

Table 2: Selected Anticancer Activities of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Echinomycin | Thyroid Cancer Cells | 0.001-0.025 | [7] |

| Quinoxaline Derivative III | Prostate Cancer (PC-3) | 4.11 | [20] |

| Quinoxaline Derivative IV | Prostate Cancer (PC-3) | 2.11 | [20] |

| Quinoxaline Derivative VIIIc | Colon Cancer (HCT116) | 2.5 | [19] |

| Quinoxaline Derivative VIIIc | Breast Cancer (MCF-7) | 9 | [19] |

| Quinoxaline Derivative 18 | Breast Cancer (MCF-7) | 22.11 | [6] |

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for the anticancer activity of echinomycin and Triostin A is their ability to act as DNA bis-intercalators. The two planar quinoxaline rings insert themselves into the DNA double helix at two separate sites, typically spanning two base pairs.[23] This bis-intercalation distorts the structure of the DNA, inhibiting the processes of replication and transcription and ultimately leading to cell death.[17][24]

Caption: Mechanism of DNA Bis-intercalation by Echinomycin.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

More recently, echinomycin has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[25] HIF-1α is a transcription factor that plays a crucial role in tumor progression and metastasis by controlling genes involved in angiogenesis, glycolysis, and cell survival.[26] Echinomycin inhibits the binding of HIF-1α to its DNA response elements in the promoter regions of target genes like Vascular Endothelial Growth Factor (VEGF).[25][26] This action is highly selective and represents a promising avenue for anticancer therapy.[27]

Caption: Inhibition of the HIF-1α Pathway by Echinomycin.

Antiviral and Antiparasitic Activities

Beyond their antibacterial and anticancer effects, quinoxaline derivatives have demonstrated a broad range of other biological activities. Numerous synthetic quinoxaline compounds have been investigated as potential antiviral agents, showing activity against viruses such as HIV and respiratory pathogens.[28][29][30] Additionally, certain quinoxaline derivatives have shown promise as antiparasitic agents, with activity against protozoa like Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica.[22][31] The mechanism of action in these cases often involves the inhibition of specific parasitic enzymes.[31]

Chapter 6: Biosynthesis of Quinoxaline Alkaloids

The intricate structures of quinoxaline alkaloids are assembled by complex enzymatic machinery within the producing organisms. The biosynthesis of echinomycin is a well-studied example that involves a nonribosomal peptide synthetase (NRPS) multienzyme complex.[3][31]

The key steps in the biosynthesis of echinomycin are:

-

Formation of the Quinoxaline Chromophore: The quinoxaline-2-carboxylic acid (QXC) moiety is derived from L-tryptophan through a series of enzymatic modifications.[11]

-

NRPS Assembly Line: The NRPS enzymes act as an assembly line to sequentially link the amino acid building blocks (L-alanine, N-methyl-L-cysteine, N-methyl-L-valine, and D-serine) and the QXC chromophore.[29]

-

Cyclization and Dimerization: A thioesterase domain on the NRPS catalyzes the cyclization and release of the peptide chains, which then dimerize.

-

Cross-bridge Formation: The biosynthesis proceeds through the formation of a disulfide bridge, creating Triostin A. In the final step, a methyltransferase catalyzes the conversion of the disulfide bridge to the characteristic thioacetal bridge of echinomycin.[3]

Caption: Simplified Biosynthetic Pathway of Echinomycin.

Conclusion and Future Perspectives

Quinoxaline alkaloids have a rich history, from their discovery as potent antibiotics to their current investigation as highly specific anticancer agents. The journey from a soil microbe to a purified, structurally characterized, and synthetically accessible molecule is a testament to the power of natural product chemistry. The complex structures of these compounds continue to challenge and inspire synthetic chemists, while their diverse biological activities offer a wealth of opportunities for drug discovery.

The elucidation of the HIF-1α inhibitory activity of echinomycin has revitalized interest in this class of compounds, opening new avenues for the development of targeted cancer therapies. Future research will likely focus on the discovery of novel quinoxaline alkaloids from underexplored environments, the development of more efficient synthetic routes to access these molecules and their analogues, and a deeper understanding of their mechanisms of action against a variety of diseases. The quinoxaline scaffold remains a privileged structure in medicinal chemistry, promising a bright future for the development of new therapeutics.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Echinomycin - Wikipedia [en.wikipedia.org]

- 4. Structures of quinoxaline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinomycin A (Echinomycin, Actinoleukin, Antibiotic 1491, Antibiotic 59266, Antibiotic X 948, Antibi | CAS 512-64-1 | United States Biological | Biomol.com [biomol.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aseestant.ceon.rs [aseestant.ceon.rs]

- 10. youtube.com [youtube.com]

- 11. In Vitro Characterization of Echinomycin Biosynthesis: Formation and Hydroxylation of L-Tryptophanyl-S-Enzyme and Oxidation of (2S,3S) β-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Directed biosynthesis of novel derivatives of echinomycin. II. Purification and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NMR studies of echinomycin bisintercalation complexes with d(A1-C2-G3-T4) and d(T1-C2-G3-A4) duplexes in aqueous solution: sequence-dependent formation of Hoogsteen A1.T4 and Watson--Crick T1.A4 base pairs flanking the bisintercalation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A New Analogue of Echinomycin and a New Cyclic Dipeptide from a Marine-Derived Streptomyces sp. LS298 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Echinomycin | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Echinomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-chloro-8-methoxyquinoxaline: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Melting Point and Solubility for a Novel Quinoxaline Derivative

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Quinoxaline derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications spanning oncology, infectious diseases, and neurology. Within this vital class of heterocycles, 2-chloro-8-methoxyquinoxaline emerges as a compound of significant interest for synthetic chemists and drug development professionals. Its strategic substitution pattern offers a versatile scaffold for further molecular elaboration, making a thorough understanding of its fundamental physical properties—namely, its melting point and solubility—a critical prerequisite for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the available data on the physical properties of this compound. In light of the limited direct experimental data for this specific molecule, this document presents a curated analysis of structurally related analogs to establish a foundational understanding. Furthermore, it details robust, field-proven experimental protocols for the precise determination of melting point and solubility, empowering researchers to generate reliable data in-house.

Physicochemical Data of this compound and Structural Analogs

| Compound Name | Structure | Molecular Formula | Melting Point (°C) | Solubility |

| This compound |  | C₉H₇ClN₂O | Not Reported | Not Reported |

| 2-chloro-8-methoxyquinoline[1][2] |  | C₁₀H₈ClNO | 77-78 | Not Reported |

| 2-Chloro-3-methylquinoxaline[3] |  | C₉H₇ClN₂ | 94-98 | Not Reported |

| 2-Chloroquinoxaline[4] |  | C₈H₅ClN₂ | Not Reported | Not Reported |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline[5] |  | C₁₇H₁₃ClN₂O | 180.11–181.23 | Not Reported |

Note: The provided structures are representative and sourced from public chemical databases.

The melting point of a crystalline solid is a sensitive indicator of its purity and is influenced by factors such as molecular symmetry, intermolecular forces, and crystal packing efficiency. The available data on analogs suggests that the melting point of this compound is likely to be in a similar range to its quinoline and quinoxaline counterparts, though the precise value will be unique.

Experimental Determination of Physical Properties

Given the absence of reported values, experimental determination is paramount. The following sections provide detailed protocols for accurately measuring the melting point and assessing the solubility of this compound.

Melting Point Determination: A Protocol for Purity and Identity

The melting point is a fundamental physical constant used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity, while a broad range often suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small quantity of crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment: A Guide to Solvent Selection for Further Research

Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and synthetic reaction conditions. A systematic solubility assessment in a range of solvents is essential.

Experimental Protocol (Kinetic Solubility Screening):

-

Solvent Panel Selection: A diverse panel of solvents is chosen, including aqueous buffers (e.g., PBS at pH 7.4), polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., ethanol, methanol), and nonpolar solvents (e.g., toluene, hexane).

-

Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in a suitable solvent, typically DMSO.

-

Serial Dilution: The stock solution is serially diluted in the selected solvent panel in a 96-well plate format.

-

Equilibration: The plate is incubated at a controlled temperature (e.g., 25 °C) with shaking to allow for equilibration.

-

Precipitation Detection: The solubility limit is determined by detecting the point of precipitation, often using nephelometry or visual inspection.

Caption: Kinetic Solubility Screening Workflow.

Conclusion

While direct experimental data for the melting point and solubility of this compound remains to be formally reported, this guide provides a framework for researchers to both estimate these critical parameters based on structural analogs and to determine them experimentally with a high degree of confidence. The provided protocols are robust and align with industry standards, ensuring that the generated data is reliable and suitable for inclusion in regulatory filings and peer-reviewed publications. As research on this promising quinoxaline derivative continues, the establishment of a definitive physicochemical profile will be instrumental in unlocking its full potential in the field of drug discovery.

References

- 1. 2-CHLORO-8-METHOXYQUINOLINE | 74668-74-9 [m.chemicalbook.com]

- 2. 2-chloro-8-methoxyquinoline | 74668-74-9 [sigmaaldrich.com]

- 3. 2-Chloro-3-methylquinoxaline 97 32601-86-8 [sigmaaldrich.com]

- 4. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Chloro-8-methoxyquinoxaline

Introduction: The Strategic Importance of the Quinoxaline Scaffold

The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of therapeutic agents, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of the quinoxaline ring is paramount for modulating the pharmacological profile of these molecules. The 2-chloro-8-methoxyquinoxaline moiety, in particular, offers a versatile platform for derivatization. The electron-withdrawing nature of the pyrazine nitrogen atoms activates the chloro-substituted carbon at the 2-position towards nucleophilic attack, while the 8-methoxy group can influence the molecule's electronic properties and metabolic stability.

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will explore both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, providing the necessary information to successfully synthesize diverse libraries of 2,8-disubstituted quinoxalines.

Part 1: Understanding the Reactivity of this compound

The reactivity of this compound is governed by the electronic properties of the quinoxaline nucleus. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which reduces the electron density of the aromatic system, making it susceptible to nucleophilic attack. This is in contrast to benzene rings, which are electron-rich and typically undergo electrophilic substitution. The chlorine atom at the 2-position serves as a good leaving group in these reactions.

The SNAr Mechanism: A Stepwise Pathway

Nucleophilic aromatic substitution (SNAr) on this compound proceeds through a well-established addition-elimination mechanism. This is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrogen atoms.

-

Elimination of the Leaving Group: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoxaline ring is restored. This step is typically fast.

The rate-determining step is usually the formation of the Meisenheimer complex. Therefore, the reaction rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate.

Caption: Generalized workflow for the SNAr mechanism on this compound.

Part 2: Protocols for Nucleophilic Substitution with N-Nucleophiles

The introduction of nitrogen-containing functional groups is a common strategy in drug discovery. Both classical SNAr and palladium-catalyzed Buchwald-Hartwig amination are powerful methods for forging C-N bonds with this compound.

Protocol 2.1: Classical SNAr with Amines

This protocol describes a general procedure for the reaction of this compound with primary and secondary amines. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and potassium carbonate (2.0 equiv.).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-methoxyquinoxaline derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions, especially with electron-rich amines that can be susceptible to oxidation.

-

Base (K₂CO₃): Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent (DMF): A polar aprotic solvent is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

-

Temperature: Higher temperatures are often required to overcome the activation energy for the nucleophilic attack.

Protocol 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a milder and more versatile alternative to classical SNAr for the synthesis of arylamines.[2] This method is particularly useful for less reactive amines or when milder conditions are required to preserve sensitive functional groups.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.4 equivalents relative to the palladium catalyst).

-

Add the base (typically 1.5-2.0 equiv.).

-

Add the anhydrous solvent.

-

Add the amine (1.1-1.5 equiv.).

-

Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-methoxyquinoxaline derivative.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75-95 |

| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 70-90 |

| Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (2.0) | Toluene | 90 | 24 | 65-85 |

Note: These are representative conditions and may require optimization for specific substrates.

Part 3: Protocols for Nucleophilic Substitution with O- and S-Nucleophiles

The introduction of oxygen and sulfur linkages provides access to a diverse range of quinoxaline derivatives with potential applications in materials science and as bioactive molecules.

Protocol 3.1: O-Arylation/Alkylation with Phenols and Alcohols

This protocol describes the synthesis of 2-aryloxy and 2-alkoxy-8-methoxyquinoxalines via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

Phenol or Alcohol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-